Silanol, trichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silanol, trichloro-: is a compound with the chemical formula Cl3SiOH . It is a member of the silanol family, which are compounds containing a silicon atom bonded to a hydroxyl group. Silanols are significant in silicon chemistry and are often used as intermediates in the synthesis of various silicon-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Silanol, trichloro- is typically synthesized through the hydrolysis of trichlorosilane (HSiCl3). The reaction involves the addition of water to trichlorosilane, resulting in the formation of silanol, trichloro-, and hydrochloric acid:
HSiCl3+H2O→Cl3SiOH+HCl
This reaction is usually carried out under controlled conditions to prevent the formation of unwanted by-products .
Industrial Production Methods: In industrial settings, the production of silanol, trichloro- often involves the distillation of trichlorosilane to achieve high purity. The distillation process is crucial for removing impurities and ensuring the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Silanol, trichloro- undergoes various chemical reactions, including:
Hydrolysis: As mentioned, it is formed by the hydrolysis of trichlorosilane.
Condensation: Silanols can condense to form siloxanes, which are compounds with Si-O-Si linkages.
Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other groups.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent for hydrolysis.
Condensation: This reaction often occurs under acidic or basic conditions.
Substitution: Various nucleophiles can be used to replace the chlorine atoms.
Major Products Formed:
Siloxanes: Formed through condensation reactions.
Substituted Silanols: Formed through substitution reactions.
Scientific Research Applications
Chemistry: Silanol, trichloro- is used as an intermediate in the synthesis of various organosilicon compounds. It is also employed in the preparation of siloxane polymers and resins .
Biology and Medicine: In biological research, silanol, trichloro- is used to modify surfaces for cell culture studies. Its ability to form stable bonds with glass and other materials makes it valuable in creating biocompatible surfaces .
Industry: Industrially, silanol, trichloro- is used in the production of silicone-based materials, including sealants, adhesives, and coatings. Its reactivity and ability to form strong bonds with various substrates make it a versatile compound in manufacturing .
Mechanism of Action
The mechanism of action of silanol, trichloro- involves its ability to form strong Si-O bonds. This property is exploited in various applications, including surface modification and polymer synthesis. The hydroxyl group in silanol, trichloro- can participate in hydrogen bonding, enhancing its reactivity and interaction with other molecules .
Comparison with Similar Compounds
- Trimethylsilanol (CH3)3SiOH
- Dimethylsilanediol (CH3)2Si(OH)2
- Phenylsilanol (C6H5)SiOH
Comparison:
- Reactivity: Silanol, trichloro- is more reactive than trimethylsilanol due to the presence of three chlorine atoms, which can be easily substituted.
- Applications: While trimethylsilanol is primarily used in surface treatments, silanol, trichloro- finds broader applications in polymer synthesis and industrial manufacturing .
Conclusion
Silanol, trichloro- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to form strong bonds make it a valuable intermediate in the synthesis of various silicon-containing compounds.
Properties
IUPAC Name |
trichloro(hydroxy)silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cl3HOSi/c1-5(2,3)4/h4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDRRLQUBZPUOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Si](Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3HOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437348 |
Source
|
Record name | Silanol, trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81323-72-0 |
Source
|
Record name | Silanol, trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.